molecular formula C12H12N2O B13938313 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one CAS No. 77693-05-1

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one

Cat. No.: B13938313
CAS No.: 77693-05-1
M. Wt: 200.24 g/mol
InChI Key: BUVQXXFSUMDACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one is an organic compound belonging to the class of phenylpyridines. It is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . This method allows for the formation of the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties.

Scientific Research Applications

6-amino-1-methyl-4-phenyl-1H-pyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-amino-1-methyl-4-phenyl-1H-pyridin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77693-05-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

6-amino-1-methyl-4-phenylpyridin-2-one

InChI

InChI=1S/C12H12N2O/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,13H2,1H3

InChI Key

BUVQXXFSUMDACR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.